molecular formula C14H16N4O4S B2400176 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034274-68-3

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2400176
CAS RN: 2034274-68-3
M. Wt: 336.37
InChI Key: PDEOZFBJEQMNLD-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide, commonly known as AOE-Is, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. AOE-Is are known to inhibit certain enzymes that are involved in various biochemical pathways, making them promising candidates for the treatment of several diseases.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of various derivatives of isonicotinamide in antimicrobial applications. For instance, derivatives synthesized by reacting Schiff base with amino acetic acid showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, fungal strains like Candida Albicans, and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis (Patel, Paliwal, & Bhandari, 2017). These compounds’ structures were confirmed through various spectral data analyses, underpinning their potential in antimicrobial drug development.

Photodynamic Therapy for Cancer Treatment

Another notable application is in the development of photosensitizers for photodynamic therapy (PDT), a treatment for cancer. The synthesis of new zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base showed promising properties as photosensitizers. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Preliminary Antimicrobial Study

Research into the synthesis of 1, 3, 4-thiadiazole derivatives has also uncovered their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. The therapeutic effects of these derivatives have been extensively studied, showing promise for various pathological conditions including inflammation, pain, or hypertension (Ameen & Qasir, 2017).

Antimicrobial Evaluation of Derivatives

Further exploration into the antimicrobial properties of isonicotinamide derivatives, such as the synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, has shown good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017). These findings indicate the potential of these compounds in the development of new antibacterial agents.

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-21-4-5-22-12-6-9(2-3-16-12)13(20)18-14-17-10(8-23-14)7-11(15)19/h2-3,6,8H,4-5,7H2,1H3,(H2,15,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEOZFBJEQMNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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